molecular formula C17H27N2O8P B022023 [6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 73785-43-0

[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No. B022023
CAS RN: 73785-43-0
M. Wt: 418.4 g/mol
InChI Key: QTQKYDHSYAZAJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic phosphates often involves multi-step chemical reactions, starting from simpler phosphorus-containing precursors. Techniques may include the use of condensation reactions, phosphorylation, and esterification, depending on the specific functional groups involved in the target molecule. For example, organophosphonates and similar compounds are synthesized through routes that might involve alkyl halides and phosphorus reactants under specific conditions to introduce the desired phosphate or phosphonate groups (Sevrain et al., 2017).

Molecular Structure Analysis

The molecular structure of organic phosphates is critical to their reactivity and properties. Nuclear magnetic resonance (NMR) is a powerful tool in elucidating the structures of phosphate and phosphate-containing glasses, revealing information about the local structural environments present in these materials (Kirkpatrick & Brow, 1995). Such analyses help in understanding the placement of phosphate groups and their interaction with other functional groups within the molecule.

Chemical Reactions and Properties

Organic phosphates participate in a variety of chemical reactions, including hydrolysis, esterification, and complexation with metals. Their reactivity can be influenced by the presence of other functional groups, such as nitro or alkoxy groups, which can affect the electron density around the phosphorus atom. The properties of these compounds are pivotal in environmental and biological contexts, as they can influence processes like eutrophication or serve as flame retardants (Craig & Barth, 1999).

Physical Properties Analysis

The physical properties of organic phosphates, including melting points, boiling points, and solubility in various solvents, are determined by their molecular structure. For instance, the incorporation of bulky groups can increase the molecular weight and decrease solubility in water, while the presence of polar groups like phosphate can enhance solubility in polar solvents.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are crucial for understanding the behavior of organic phosphates in different chemical environments. The phosphorus atom's oxidation state and its coordination geometry play significant roles in determining these properties. For example, phosphonates and their derivatives exhibit a range of reactivities towards oxidation and reduction, influenced by their specific structural features (Leifert & Studer, 2023).

Scientific Research Applications

Supramolecular Aggregation in Organophosphates

The research by Sharma, Kalita, and Murugavel (2017) delves into the synthesis and characterization of various N-functionalized monoaryl phosphates. They specifically focus on 2,6-Diisopropyl-4-nitrophenylphosphate and its derivatives, exploring their supramolecular aggregation. The study highlights the intriguing property of these compounds to form different pseudo-polymorphic structures and undergo transformations through single crystal to single crystal (SC–SC) transformations. The compounds exhibit fascinating supramolecular aggregation primarily aided by hydrogen-bond networks, owing to the presence of phosphate ester groups and solvent molecules like methanol and water (Sharma, Kalita, & Murugavel, 2017).

Colorimetric Detection and Enzyme Assays

A study conducted by Fanjul-Bolado, González-García, and Costa-García (2006) presents an innovative approach to detect p-nitrophenol, a product of p-nitrophenyl phosphate used in alkaline phosphatase-based assays like ELISAs. The method employs screen-printed carbon electrode amperometric detection coupled with a flow-injection analysis system, offering a more sensitive alternative to traditional spectrophotometry. This advancement in detection techniques provides a foundation for more efficient and sensitive assays in various biochemical applications (Fanjul-Bolado, González-García, & Costa-García, 2006).

Hydrolysis Studies and Catalysis

Research by Seabolt and Ford (2003) explores the hydrolysis rates of specific organophosphates in the presence of polymeric latex dispersions. Their findings shed light on the accelerated hydrolysis rates and product distribution when these reactions occur in latex environments, suggesting a potential application in chemical processing or detoxification processes. The study provides valuable insights into the kinetics and mechanisms of organophosphate hydrolysis (Seabolt & Ford, 2003).

Safety And Hazards

The safety data sheet for this compound suggests that it should be handled with care, and any clothing contaminated by the compound should be immediately removed .

properties

CAS RN

73785-43-0

Product Name

[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C17H27N2O8P

Molecular Weight

418.4 g/mol

IUPAC Name

[6-(4-nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C17H27N2O8P/c1-19(2,3)12-14-26-28(23,24)25-13-6-4-5-7-17(20)27-16-10-8-15(9-11-16)18(21)22/h8-11H,4-7,12-14H2,1-3H3

InChI Key

QTQKYDHSYAZAJN-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCOP(=O)([O-])OCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

synonyms

4-nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate
EPC-NPH
p-nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate

Origin of Product

United States

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